N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a chlorophenyl group, and various other functional groups
Preparation Methods
The synthesis of N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the chlorophenyl sulfonyl chloride, which is then reacted with N-ethyl-2,4-dimethylbenzenesulfonamide under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives with different substituents on the phenyl ring or variations in the alkyl groups attached to the nitrogen atom
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-5-19-25(21,22)17-11-16(12(2)10-13(17)3)20(4)26(23,24)15-8-6-14(18)7-9-15/h6-11,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKZZXDFYGGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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